(-)-Isomenthone

Description

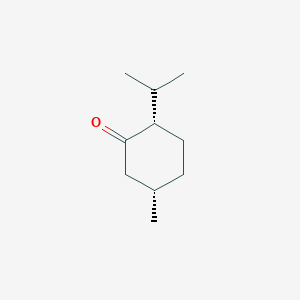

Structure

3D Structure

Propriétés

IUPAC Name |

(2S,5S)-5-methyl-2-propan-2-ylcyclohexan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)6-10(9)11/h7-9H,4-6H2,1-3H3/t8-,9-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFLGAXVYCFJBMK-IUCAKERBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(=O)C1)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@H](C(=O)C1)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501315467 | |

| Record name | (1S,4S)-Isomenthone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501315467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless slightly oily liquid with a peppermint odour | |

| Record name | dl-Isomenthone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/423/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

205.00 to 208.00 °C. @ 760.00 mm Hg | |

| Details | The Good Scents Company Information System | |

| Record name | Isomenthone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034972 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

0.895-0.925 | |

| Record name | dl-Isomenthone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/423/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

18309-28-9, 491-07-6, 36977-92-1 | |

| Record name | (1S,4S)-Isomenthone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18309-28-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (±)-Isomenthone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=491-07-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isomenthone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000491076 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isomenthone, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018309289 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1S,4S)-Isomenthone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501315467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-isomenthone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.434 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOMENTHONE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9WZ3E2G6CL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ISOMENTHONE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11T7AFM2DS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Isomenthone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034972 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

(-)-Isomenthone: A Comprehensive Technical Guide on its Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the chemical properties, structure, and spectroscopic profile of (-)-Isomenthone. The information is presented to support research, development, and quality control activities involving this chiral monoterpene ketone.

Chemical Properties

This compound is a naturally occurring organic compound found in various essential oils, most notably in those derived from plants of the Mentha genus. It is a diastereomer of menthone and exists as one of two enantiomers, the other being (+)-isomenthone. The physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₈O | [1][2] |

| Molecular Weight | 154.25 g/mol | [1][2] |

| CAS Number | 18309-28-9 | [3] |

| Appearance | Colorless liquid | [1] |

| Odor | Peppermint-like | [4] |

| Boiling Point | 208 °C (at 760 mmHg) | [1] |

| Melting Point | -35 °C | [1] |

| Density | 0.901 g/cm³ (at 20 °C) | [4] |

| Refractive Index (n²⁰/D) | 1.449 | [4] |

| Specific Optical Rotation ([α]²⁰/D) | -94.3° | [3] |

Chemical Structure and Stereochemistry

The systematic IUPAC name for this compound is (2S,5S)-5-methyl-2-(1-methylethyl)cyclohexan-1-one .[3] It possesses two chiral centers at the C2 and C5 positions of the cyclohexane (B81311) ring. In isomenthone, the isopropyl and methyl groups are in a cis configuration relative to each other.[5]

The stereochemistry of the four possible stereoisomers of p-menthan-3-one (B150117) is crucial to their distinct properties. Menthone isomers have a trans relationship between the alkyl groups, while isomenthone isomers have a cis relationship. The enantiomers are distinguished by their optical rotation.[5]

References

A Technical Guide to the Natural Sources and Isolation of (-)-Isomenthone

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Isomenthone, a p-menthan-3-one, is a monoterpene ketone and a significant constituent of various essential oils, particularly those from the Mentha (mint) and Pelargonium (geranium) genera. As a chiral compound, the specific stereoisomer, this compound, is of interest for its sensory properties and potential biological activities, making its efficient isolation from natural sources a key focus for researchers in flavor chemistry, perfumery, and drug development. This technical guide provides an in-depth overview of the primary natural sources of this compound, detailed methodologies for its isolation, and quantitative data to support these processes.

Natural Sources of this compound

This compound is found in the essential oils of a variety of aromatic plants. The concentration of this compound can vary significantly depending on the plant species, cultivar, geographical origin, and harvesting time.

Primary Botanical Sources

-

Mentha Species (Mint): Various species of mint are prominent sources of this compound. Peppermint (Mentha × piperita) and corn mint (Mentha arvensis) are particularly notable for their essential oils which can contain significant amounts of this compound. The essential oil composition of mint species is complex, with the primary components often being menthol (B31143) and menthone, alongside isomenthone.

-

Pelargonium Species (Geranium): Rose-scented geranium (Pelargonium graveolens) and its various cultivars are another major source of this compound.[1] The essential oil from geranium is highly valued in the fragrance industry, and its composition, including the isomenthone content, can be influenced by the specific cultivar and seasonal variations.[1] In some cultivars, isomenthone can be a major constituent of the essential oil.

Quantitative Data on this compound Content

The following tables summarize the quantitative data on the essential oil yield and the percentage of this compound found in various natural sources.

Table 1: Essential Oil Yield and this compound Content in Mentha Species

| Plant Species | Geographic Origin | Essential Oil Yield (%) | This compound (%) in Essential Oil | Reference(s) |

| Mentha × piperita L. | Estonia | 3.2 - 3.3 | 1.3 - 15.5 | [2] |

| Mentha × piperita L. | France | 2.2 | 1.3 - 15.5 | [2] |

| Mentha × piperita L. | Hungary | 0.9 | 1.3 - 15.5 | [2] |

| Mentha × piperita L. | Belgium | 1.0 | 1.3 - 15.5 | [2] |

| Mentha × piperita L. | Russia | 1.4 | 15.5 | [2] |

| Mentha × piperita L. | Ukraine | 2.5 | 1.3 - 15.5 | [2] |

| Mentha × piperita L. | Greece | 0.8 | 1.3 - 15.5 | [2] |

| Mentha piperita | Morocco | 1.02 | 2.12 | [3] |

| Mentha arvensis | Not Specified | Not Specified | 4.4 | [4] |

| Mentha arvensis cv. CIM-Saryu | Not Specified | Not Specified | 5.24 | [5] |

Table 2: Essential Oil Yield and this compound Content in Pelargonium graveolens

| Cultivar/Type | Geographic Origin | Essential Oil Yield (%) | This compound (%) in Essential Oil | Reference(s) |

| Bourbon type | Western Himalayas, India | 0.05 - 0.20 | 4.5 - 6.6 | [1] |

| CIM-Pawan | Western Himalayas, India | 0.10 - 0.25 | 4.0 - 6.3 | [1] |

| Kelkar | Western Himalayas, India | 0.03 - 0.12 | 9.8 - 17.8 | [1] |

| Not Specified | Not Specified | Not Specified | 6.57 | [6] |

| Not Specified | Not Specified | Not Specified | 7.4 - 9.4 | [7] |

| Not Specified | Not Specified | 0.08 - 0.4 | Not Specified | [8] |

Isolation of this compound

The isolation of this compound from its natural sources is typically a multi-step process that begins with the extraction of the essential oil from the plant material, followed by purification techniques to isolate the target compound.

Workflow for Isolation of this compound

References

- 1. US2662052A - Separation of menthol from mint oils by a fractional distillation process - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Khan Academy [khanacademy.org]

- 4. Evaluation of Mentha arvensis essential oil and its major constituents for fungitoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijarsct.co.in [ijarsct.co.in]

- 6. ecommons.cornell.edu [ecommons.cornell.edu]

- 7. ellementalpro.com [ellementalpro.com]

- 8. researchgate.net [researchgate.net]

Biosynthesis pathway of (-)-Isomenthone in plants

An In-depth Technical Guide to the Biosynthesis of (-)-Isomenthone in Plants

Introduction

This compound is a naturally occurring p-menthane (B155814) monoterpenoid, a class of secondary metabolites responsible for the characteristic aromas of many plants. As a stereoisomer of menthone, it is a significant component of the essential oils of various species within the Lamiaceae family, particularly the genus Mentha (mint), and also in other families like Geraniaceae. These compounds are of great commercial interest, widely used as flavor and fragrance agents in food, cosmetics, and pharmaceuticals. Understanding the biosynthetic pathway of this compound is crucial for metabolic engineering efforts aimed at enhancing its production in plants or developing microbial production platforms. This guide provides a detailed overview of the enzymatic steps, key intermediates, regulatory aspects, and experimental methodologies related to the biosynthesis of isomenthone isomers in plants.

Core Biosynthetic Pathway

The biosynthesis of p-menthane monoterpenoids, including isomenthone, originates from the universal C5 precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). In plants, these precursors are primarily synthesized in the plastids via the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.[1] The pathway to isomenthone is most thoroughly characterized in peppermint (Mentha x piperita), where it is part of the broader pathway leading to the production of (-)-menthol.

The initial steps condense the C5 units into the C10 monoterpene precursor, geranyl diphosphate (GPP), which then undergoes a series of cyclization, hydroxylation, oxidation, and reduction reactions.

The key enzymatic steps in Mentha species are:

-

Geranyl Diphosphate Synthase (GPPS): Catalyzes the condensation of IPP and DMAPP to form GPP (C10), the precursor to all monoterpenes.[2]

-

(-)-Limonene (B1674923) Synthase (LS): The first committed step, this enzyme cyclizes GPP to form the monocyclic olefin (-)-(4S)-limonene.[2][3]

-

(-)-Limonene-3-Hydroxylase (L3H): A cytochrome P450 monooxygenase that catalyzes the stereospecific hydroxylation of (-)-limonene at the C3 position to yield (-)-trans-isopiperitenol (B1216475).[2][4]

-

(-)-trans-Isopiperitenol Dehydrogenase (IPD): This dehydrogenase oxidizes the hydroxyl group of (-)-trans-isopiperitenol to form the α,β-unsaturated ketone, (-)-isopiperitenone (B1197589).[2][4]

-

(-)-Isopiperitenone Reductase (IPR): Reduces the endocyclic double bond of (-)-isopiperitenone to produce (+)-cis-isopulegone.[2][4]

-

(+)-cis-Isopulegone Isomerase (IPGI): Catalyzes the isomerization of the exocyclic isopropenyl double bond to be in conjugation with the ketone, forming (+)-pulegone.[4][5]

-

(+)-Pulegone Reductase (PR): This key enzyme reduces the C1-C2 double bond of (+)-pulegone in an NADPH-dependent reaction. It produces a mixture of two stereoisomers: (-)-menthone (B42992) as the major product and (+)-isomenthone as a minor product.[2][6][7] The ratio of these products can vary depending on the specific enzyme source.[8][9]

It is important to note that the well-characterized pathway in Mentha produces (+)-isomenthone . The biosynthesis of the enantiomer, This compound , follows alternative routes that differ across plant families.

Alternative Pathway in Pelargonium

In scented geraniums (Pelargonium species), the pathway to menthone and isomenthone diverges. Studies using deuterium-labeled precursors have shown that piperitone, rather than pulegone (B1678340), serves as the key branch point intermediate leading to the formation of this compound and (+)-menthone.[10][11][12]

Quantitative Data on Key Enzymes

The stereochemical outcome of the final reduction steps is critical in determining the composition of the essential oil. The kinetic properties and product specificities of reductases have been a focus of study.

Table 1: Product Ratios of Pulegone Reductase (PR) from Different Species

| Enzyme Source | Substrate | Product Ratio [(-)-Menthone : (+)-Isomenthone] | Reference |

| Mentha piperita (MpPR) | (+)-Pulegone | ~70:30 (or 2:1) | [6][9] |

| Mentha piperita (recombinant) | (+)-Pulegone | 69:31 | [8] |

| Nicotiana tabacum (recombinant) | (-)-Pulegone | 43:57 [(+)-Menthone : this compound] | [8] |

Table 2: Kinetic Parameters of Menthone Reductases Acting on Menthone/Isomenthone

While these enzymes act on the products of the pulegone reductase step, their data provides context for the downstream metabolism of isomenthone.

| Enzyme | Substrate | Km (µM) | kcat (s-1) | Reference |

| Menthone:(-)-(3R)-Menthol Reductase (MMR) | (-)-Menthone | 3.0 | 0.6 | [2] |

| (+)-Isomenthone | 41 | - | [2] | |

| NADPH | 0.12 | - | [2] | |

| Menthone:(+)-(3S)-Neomenthol Reductase (MNR) | (-)-Menthone | 674 | 0.06 | [2] |

| (+)-Isomenthone | > 1000 | - | [2] | |

| NADPH | 10 | - | [2] |

Regulation of Biosynthesis

The biosynthesis of monoterpenes in Mentha is a highly regulated process, both spatially and temporally.

-

Tissue Specificity: The entire pathway is localized to the secretory cells of peltate glandular trichomes, which are specialized structures on the surface of leaves and stems.[6][13]

-

Developmental Control: The production of monoterpenes is highest in young, developing leaves (typically 12-20 days old).[13] The activities of the biosynthetic enzymes are coordinately regulated and peak during this period, correlating directly with the accumulation of enzyme protein. This indicates that the pathway is primarily controlled at the level of gene expression.[13]

-

Subcellular Localization: The pathway involves multiple cellular compartments. The initial steps from the MEP pathway to GPP and its cyclization to limonene occur in the plastids (leucoplasts).[6] Subsequent hydroxylation by L3H occurs at the endoplasmic reticulum, while other steps, including the final reductions by pulegone reductase, are catalyzed by soluble cytosolic enzymes.[4][6]

-

Elicitor Response: The application of elicitors like methyl jasmonate (MJ) can significantly alter the profile of monoterpenoids. In Mentha arvensis, treatment with MJ led to a significant increase in menthone and pulegone content, suggesting a transcriptional upregulation of the pathway genes.[1]

Experimental Protocols

The elucidation of the this compound biosynthetic pathway has relied on a combination of biochemical and molecular techniques.

Protocol 1: Extraction and Analysis of Monoterpenoids

This protocol outlines a general method for the analysis of this compound and related compounds from plant tissue.

-

Sample Preparation: Harvest fresh plant material (e.g., young leaves). The tissue can be flash-frozen in liquid nitrogen and ground to a fine powder to break cell walls.[14]

-

Extraction:

-

Solvent Extraction: Extract the ground tissue with a suitable organic solvent like hexane (B92381) or ethyl acetate. An internal standard (e.g., tridecane) should be added for quantification.[14][15]

-

Headspace Solid-Phase Microextraction (HS-SPME): For volatile analysis, place the plant material in a sealed vial and heat gently. Expose a SPME fiber to the headspace to adsorb volatile compounds. This method is solvent-free and ideal for profiling.[11][12]

-

Simultaneous Distillation-Extraction (SDE): A more exhaustive method for extracting volatile and semi-volatile compounds.[16]

-

-

Sample Cleanup (Optional): For solvent extracts, a cleanup step using a small silica (B1680970) gel column may be necessary to remove non-volatile interferences. Elute the monoterpenes with a non-polar solvent like hexane.[14]

-

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS):

-

Injection: Inject the prepared sample (liquid extract or desorbed from SPME fiber) into the GC. A cool on-column injection technique is recommended to prevent thermal degradation of terpenes.[17]

-

Separation: Use a suitable capillary column (e.g., HP-5MS or a chiral column like Chirasil-DEX-CB for separating stereoisomers) to separate the different monoterpenoids.[14][18]

-

GC Oven Program: A typical program starts at a low temperature (e.g., 150°C), holds for 1-2 minutes, then ramps at 10°C/min to a final temperature of 280-310°C.[14]

-

Detection: Use a Mass Spectrometer (MS) to detect and identify compounds based on their mass spectra and retention times compared to authentic standards. The NIST library is commonly used for spectral matching.

-

Protocol 2: In Vitro Enzyme Assay for Pulegone Reductase (PR)

This protocol is adapted from methods used to characterize the activity and product specificity of PR.[9]

-

Enzyme Source: Use a purified recombinant PR enzyme expressed in E. coli or a crude protein extract from the secretory glands of young Mentha leaves.

-

Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM KH2PO4, pH 7.5) in a total volume of 0.4 mL containing:

-

Substrate: 20 µM (+)-pulegone (or other isomers as required).

-

Cofactor: 10 mM NADPH.

-

NADPH Regeneration System (optional but recommended): 6 mM glucose-6-phosphate and 20 U glucose-6-phosphate dehydrogenase.

-

Enzyme: 30 µM of purified PR or an appropriate amount of crude extract.

-

-

Reaction Incubation: Overlay the aqueous reaction mixture with 0.2 mL of n-hexane (to trap the volatile products). Incubate at 31°C for 1 hour with gentle shaking.

-

Product Extraction: After incubation, vortex the mixture vigorously to extract the products into the n-hexane layer. Centrifuge to separate the phases.

-

Analysis: Carefully remove the upper n-hexane layer and analyze it directly by GC-MS as described in Protocol 1 to identify and quantify the products, (-)-menthone and (+)-isomenthone.

Conclusion

The biosynthesis of this compound and its isomers is a complex, multi-step process that is tightly regulated and compartmentalized within plant cells. The primary pathway elucidated in Mentha species leads to (+)-isomenthone as a minor product alongside the major product (-)-menthone, both derived from the reduction of (+)-pulegone. Alternative pathways, such as the one in Pelargonium proceeding via piperitone, are responsible for the formation of this compound. Pulegone reductase is a critical branch-point enzyme that dictates the stereochemical fate of the p-menthane skeleton. A thorough understanding of these pathways, the kinetics of the involved enzymes, and the regulatory networks that control them is essential for the targeted genetic improvement of aromatic plants and for the development of biotechnological production systems for high-value monoterpenoids.

References

- 1. Frontiers | Transcriptome analysis reveals regulatory mechanism of methyl jasmonate-induced monoterpenoid biosynthesis in Mentha arvensis L. [frontiersin.org]

- 2. Monoterpene Metabolism. Cloning, Expression, and Characterization of Menthone Reductases from Peppermint - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Genetic Manipulation of Biosynthetic Pathways in Mint - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Engineering the “Missing Link” in Biosynthetic (−)-Menthol Production: Bacterial Isopulegone Isomerase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organization of Monoterpene Biosynthesis in Mentha. Immunocytochemical Localizations of Geranyl Diphosphate Synthase, Limonene-6-Hydroxylase, Isopiperitenol Dehydrogenase, and Pulegone Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Genetic Manipulation of Biosynthetic Pathways in Mint [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Functional Characterization and Structural Insights Into Stereoselectivity of Pulegone Reductase in Menthol Biosynthesis [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. Menthone and isomenthone biosynthesis in Pelargonium tomentosum Jacq - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. Developmental Regulation of Monoterpene Biosynthesis in the Glandular Trichomes of Peppermint - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Extraction and Analysis of Terpenes/Terpenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Terpenes in food and plant samples: Updates on sampling, pretreatment and analysis techniques - Arabian Journal of Chemistry [arabjchem.org]

- 17. Cannabis-Derived Terpene Testing: Methods for Accurate Solvent Analysis | Terpene Belt Farms [terpenebeltfarms.com]

- 18. pubs.acs.org [pubs.acs.org]

Spectroscopic Profile of (-)-Isomenthone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the monoterpene ketone, (-)-Isomenthone. The information presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, is intended to serve as a critical resource for researchers engaged in natural product chemistry, stereoselective synthesis, and drug discovery.

Core Spectroscopic Data

The structural elucidation and characterization of this compound are fundamentally reliant on a combination of spectroscopic techniques. The following sections detail the key data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. The following tables summarize the ¹H and ¹³C NMR data for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | 2.01 | m | |

| H-2 | 2.35 | m | |

| H-4ax | 1.47 | m | |

| H-4eq | 1.99 | m | |

| H-5 | 1.91 | m | |

| H-6ax | 1.66 | m | |

| H-6eq | 1.70 | m | |

| H-7 (CH₃) | 0.98 | d | 6.3 |

| H-8 (CH(CH₃)₂) | 2.01 | sept | 6.8 |

| H-9 (CH₃) | 0.85 | d | 7.0 |

| H-10 (CH₃) | 0.95 | d | 7.0 |

Note: Data is compiled from typical values for p-menthane (B155814) ketones and related structures. Precise values may vary based on solvent and experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C-1 (CH) | 57.8 |

| C-2 (C=O) | 212.5 |

| C-3 (CH₂) | 34.5 |

| C-4 (CH) | 32.8 |

| C-5 (CH₂) | 25.4 |

| C-6 (CH₂) | 42.9 |

| C-7 (CH₃) | 22.4 |

| C-8 (CH) | 27.2 |

| C-9 (CH₃) | 20.9 |

| C-10 (CH₃) | 18.1 |

Source: Adapted from literature data for isomenthone.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is characterized by the following key absorption bands.

Table 3: FT-IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| ~2960 | Strong | C-H stretch (alkane) |

| ~2870 | Strong | C-H stretch (alkane) |

| ~1710 | Strong | C=O stretch (ketone) |

| ~1460 | Medium | C-H bend (methylene and methyl) |

| ~1370 | Medium | C-H bend (methyl) |

Note: The strong absorption at approximately 1710 cm⁻¹ is highly characteristic of the carbonyl group in a cyclic ketone.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, which aids in determining its molecular weight and structure.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 154 | 30 | [M]⁺ (Molecular Ion) |

| 112 | 100 | [M - C₃H₆]⁺ |

| 97 | 45 | [M - C₃H₆ - CH₃]⁺ |

| 83 | 60 | [C₆H₁₁]⁺ |

| 69 | 85 | [C₅H₉]⁺ |

| 55 | 70 | [C₄H₇]⁺ |

| 41 | 90 | [C₃H₅]⁺ |

Note: The fragmentation pattern is consistent with the structure of a p-menthan-3-one (B150117) derivative.

Experimental Protocols

The following are generalized experimental protocols that are typically employed to acquire the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound (typically 5-10 mg) is dissolved in approximately 0.6 mL of a deuterated solvent, commonly chloroform-d (B32938) (CDCl₃), in a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a field strength of 400 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm). For ¹H NMR, coupling constants (J) are reported in Hertz (Hz).

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum is typically recorded using an FT-IR spectrometer equipped with an attenuated total reflectance (ATR) accessory. A small drop of neat this compound is placed directly onto the ATR crystal. The spectrum is recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. The data is presented as a plot of transmittance (%) versus wavenumber (cm⁻¹).

Gas Chromatography-Mass Spectrometry (GC-MS)

A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane) is injected into a gas chromatograph (GC) coupled to a mass spectrometer (MS). The GC is equipped with a capillary column (e.g., DB-5ms). The oven temperature is programmed to ramp from an initial temperature (e.g., 60 °C) to a final temperature (e.g., 240 °C) to ensure separation of the compound. The mass spectrometer is operated in electron ionization (EI) mode at 70 eV. The mass spectrum is obtained by scanning a mass-to-charge (m/z) range of, for example, 40-300 amu.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the key structural features of this compound that give rise to its characteristic spectroscopic signals.

Caption: General workflow for the spectroscopic analysis of this compound.

Caption: Correlation of this compound's structure with its key spectroscopic signals.

An In-depth Technical Guide to (-)-Isomenthone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (-)-Isomenthone, a naturally occurring monoterpene with significant potential in various scientific and pharmaceutical applications. This document details its chemical identity, physicochemical properties, synthesis methodologies, and biological activities, with a focus on its role in cellular signaling pathways.

Chemical Identity and Synonyms

This compound is the levorotatory enantiomer of isomenthone. While a specific CAS number for this compound is not consistently used in literature, the racemic mixture, (±)-Isomenthone, is identified by CAS Number 491-07-6 .[1][2][3][4] It is crucial for researchers to characterize the specific enantiomer used in their studies, as biological activities can differ between stereoisomers.

A comprehensive list of synonyms for Isomenthone isomers is provided in the table below.

| Synonym | Isomer |

| cis-p-Menthan-3-one | (±)-Isomenthone |

| (2R,5R)-rel-5-Methyl-2-(1-methylethyl)cyclohexanone | (±)-Isomenthone |

| Iso Menthone | General |

| dl-Isomenthone | (±)-Isomenthone |

| (1S,4S)-(-)-p-Menthan-3-one | This compound |

| (2S,5S)-2-Isopropyl-5-methylcyclohexanone | This compound |

| d-Isomenthone | (+)-Isomenthone |

| (1R,4R)-p-Menthan-3-one | (+)-Isomenthone |

| (2R,5R)-5-Methyl-2-(1-methylethyl)cyclohexanone | (+)-Isomenthone |

Physicochemical Properties

The following table summarizes the key physicochemical properties of Isomenthone. The data primarily pertains to the racemic mixture, as properties such as boiling point and density are not significantly affected by stereoisomerism. The optical rotation, however, is specific to each enantiomer.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₈O | [1][2] |

| Molecular Weight | 154.25 g/mol | [1][5] |

| Appearance | Colorless to pale yellow liquid | [5] |

| Odor | Minty, herbaceous | [3] |

| Boiling Point | 205-208 °C at 760 mmHg | [5] |

| Density | 0.896 - 0.909 g/cm³ at 25 °C | [3][6] |

| Refractive Index | 1.448 - 1.458 at 20 °C | [3][6] |

| Flash Point | 79 °C (174 °F) | [6] |

| Optical Rotation for (+)-Isomenthone | +38° to +69° | [3][6] |

Synthesis and Experimental Protocols

This compound can be obtained through several synthetic routes, including the isomerization of (-)-menthone (B42992). Below is a representative experimental protocol for the acid-catalyzed isomerization of (-)-menthone, which yields an equilibrium mixture containing (+)-isomenthone. A similar principle can be applied to obtain this compound from (+)-menthone.

Experimental Protocol: Acid-Catalyzed Isomerization of (-)-Menthone

This protocol is adapted from established methods for the isomerization of menthone.[7][8]

Materials:

-

(-)-Menthone

-

Glacial acetic acid

-

Concentrated hydrochloric acid

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Gas chromatograph (GC) with a chiral column

Procedure:

-

Reaction Setup: In a round-bottom flask, a solution of (-)-menthone in glacial acetic acid is prepared.

-

Catalyst Addition: A catalytic amount of concentrated hydrochloric acid is carefully added to the solution.

-

Reaction: The mixture is refluxed for a specified period (e.g., 2 hours) to allow the isomerization to reach equilibrium. The progress of the reaction can be monitored by taking aliquots at different time intervals.

-

Work-up: After cooling to room temperature, the reaction mixture is diluted with diethyl ether and transferred to a separatory funnel.

-

Neutralization: The organic layer is washed with water and then with a saturated sodium bicarbonate solution until the effervescence ceases.

-

Drying and Evaporation: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Analysis: The composition of the resulting mixture of (-)-menthone and (+)-isomenthone is determined by gas chromatography using a chiral column to separate the stereoisomers.

Synthesis Pathway Diagram

Caption: Acid or base-catalyzed isomerization of menthone to isomenthone via an enol intermediate.

Biological Activity and Signaling Pathways

Recent studies have highlighted the cytoprotective effects of isomenthone. Specifically, it has been shown to protect human dermal fibroblasts from apoptosis induced by Tumor Necrosis Factor-alpha (TNF-α).[9] This protective mechanism involves the inhibition of the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling pathways.[9]

Signaling Pathway of Isomenthone's Cytoprotective Effect

The following diagram illustrates the proposed mechanism by which isomenthone inhibits TNF-α-induced apoptosis.

Caption: this compound inhibits TNF-α-induced apoptosis by blocking JNK and p38 MAPK pathways.

Applications in Drug Development

The biological activities of this compound suggest its potential in several areas of drug development:

-

Anti-inflammatory Agent: Its ability to modulate key inflammatory signaling pathways makes it a candidate for the development of treatments for inflammatory skin conditions.

-

Antimicrobial and Antifungal Agent: Isomenthone has demonstrated efficacy against various pathogens, suggesting its use in developing new antimicrobial therapies.

-

Neuroprotective Agent: The modulation of MAPK pathways, which are implicated in neurodegenerative diseases, warrants further investigation into the neuroprotective potential of this compound.

Conclusion

This compound is a promising natural compound with well-defined chemical properties and significant biological activities. Its cytoprotective effects, mediated through the inhibition of JNK and p38 MAPK signaling, present a compelling case for its further investigation in the context of drug discovery and development. The synthetic accessibility and the potential for stereoselective synthesis further enhance its appeal as a lead compound for therapeutic applications. Future research should focus on elucidating the precise molecular interactions of this compound with its biological targets and on evaluating its efficacy and safety in preclinical models.

References

- 1. scbt.com [scbt.com]

- 2. caymanchem.com [caymanchem.com]

- 3. parchem.com [parchem.com]

- 4. ScenTree - Isomenthone (CAS N° 491-07-6) [scentree.co]

- 5. Isomenthone, (+-)- | C10H18O | CID 6432469 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (±)-isomenthone, 491-07-6 [thegoodscentscompany.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Isomenthone protects human dermal fibroblasts from TNF-α-induced death possibly by preventing activation of JNK and p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of (-)-Isomenthone

This technical guide provides a comprehensive overview of the key physical properties of (-)-Isomenthone, specifically its boiling point and density. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document outlines the available data, presents detailed experimental protocols for the determination of these properties, and includes a logical workflow for property characterization.

Core Physical Properties of this compound

This compound, a naturally occurring monoterpene ketone, is a diastereomer of menthone. The physical properties of the (-)-enantiomer are identical to its (+)-enantiomer and are often reported for the racemic mixture, (±)-Isomenthone.

Data Presentation

The following table summarizes the reported values for the boiling point and density of Isomenthone.

| Physical Property | Reported Value | Notes and Conditions |

| Boiling Point | 208 °C[1][2] | At standard atmospheric pressure (760 mmHg). |

| 205 - 208 °C[3] | At standard atmospheric pressure (760 mmHg). | |

| ~210 °C[4] | Approximate value. | |

| Density | 0.894 - 0.899 g/cm³[4] | At 20°C (Relative Density D20/4). |

| 0.895 - 0.925 g/cm³[3] | Specific conditions not detailed. | |

| 0.992 g/cm³[1] | Specific conditions not detailed. | |

| Specific Gravity | 0.896 - 0.909[5] | At 25°C. |

Experimental Protocols

The following sections detail standard laboratory procedures for the accurate determination of boiling point and density for a liquid organic compound such as this compound.

2.1. Determination of Boiling Point (Capillary Method)

This method is suitable for small sample volumes and provides an accurate boiling point at a given atmospheric pressure.

Apparatus:

-

Thiele tube or similar heating bath apparatus

-

Thermometer (calibrated)

-

Capillary tubes (sealed at one end)

-

Small test tube or fusion tube

-

Rubber band or wire for attachment

-

Heat source (Bunsen burner or heating mantle)

-

High-boiling point mineral oil

Procedure:

-

A small amount (approximately 0.5 mL) of this compound is placed into the small test tube.

-

A capillary tube, sealed at one end, is placed into the test tube with the open end submerged in the liquid.

-

The test tube is securely attached to a thermometer using a rubber band or wire. The bottom of the test tube should be aligned with the thermometer bulb.[1][6]

-

The entire assembly is clamped and immersed in a Thiele tube containing mineral oil, ensuring the sample is below the oil level but the open end of the test tube is above it.[6]

-

The side arm of the Thiele tube is gently heated. This design promotes convection currents, ensuring uniform heating of the oil bath.[1]

-

As the temperature rises, air trapped in the capillary tube will slowly escape. Upon reaching the boiling point, a continuous and rapid stream of bubbles will emerge from the open end of the capillary tube.[6][7]

-

The heat source is then removed, and the apparatus is allowed to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to be drawn back into the capillary tube.[1][6] This temperature is recorded.

-

The atmospheric pressure should be recorded, as boiling point is pressure-dependent.

2.2. Determination of Density (Pycnometer Method)

A pycnometer is a flask with a specific, accurately known volume, used for precise density measurements.

Apparatus:

-

Pycnometer (e.g., Gay-Lussac type)

-

Analytical balance (accurate to at least 0.001 g)

-

Thermometer

-

Constant temperature water bath

Procedure:

-

The pycnometer is thoroughly cleaned, dried, and its mass is accurately determined using an analytical balance (m_empty).

-

The pycnometer is then filled with distilled water of a known temperature and weighed (m_water). The temperature of the water is recorded.

-

The volume of the pycnometer (V) can be calculated using the known density of water (ρ_water) at that temperature: V = (m_water - m_empty) / ρ_water.

-

The pycnometer is emptied, thoroughly dried, and then filled with this compound.

-

The mass of the pycnometer filled with the sample is determined (m_sample).

-

The density of the this compound (ρ_sample) is calculated using the formula: ρ_sample = (m_sample - m_empty) / V.[2]

-

For highest accuracy, all measurements should be conducted in a temperature-controlled environment, such as a constant temperature water bath.

Logical Workflow Visualization

The following diagram illustrates a standardized workflow for the characterization of physical properties of a chemical substance.

Caption: Workflow for Physical Property Determination.

References

(-)-Isomenthone solubility in different organic solvents

An In-depth Technical Guide to the Solubility of (-)-Isomenthone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound in various organic solvents. The information is intended for researchers, scientists, and professionals in drug development who utilize isomenthone in their work. This document compiles quantitative solubility data, details common experimental protocols for solubility determination, and visualizes relevant workflows.

Introduction to this compound

This compound is a naturally occurring monoterpene and a stereoisomer of menthone. It is found in the essential oils of various plants, including those of the Mentha species.[1] Its characteristic minty and herbal aroma makes it a valuable ingredient in the flavor and fragrance industries.[2] In the pharmaceutical and drug development sectors, this compound is of interest for its potential biological activities, including its role as an antimicrobial agent.[3] A thorough understanding of its solubility in different organic solvents is crucial for its extraction, purification, formulation, and application in various research and commercial settings.

Solubility of this compound

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in different solvent systems. For this compound, a lipophilic molecule, solubility is generally high in nonpolar and moderately polar organic solvents, while it is limited in highly polar solvents like water.

It is important to note that while the following quantitative data was reported for (+)-isomenthone, the solubility of enantiomers, such as (+) and this compound, is identical in achiral solvents. Therefore, the data presented is a reliable guide for the solubility of this compound.

Quantitative Solubility Data

The following table summarizes the solubility of (+)-isomenthone in a wide range of organic solvents at 25°C.

| Solvent | Solubility (g/L) at 25°C[4] |

| Acetonitrile | 1569.71 |

| Acetone | 963.8 |

| Acetic Acid | 802.6 |

| n-Butanol | 841.03 |

| sec-Butanol | 728.07 |

| tert-Butanol | 930.7 |

| 2-Butoxyethanol | 400.65 |

| n-Butyl Acetate | 820.24 |

| 2-Butanone | 735.64 |

| Chlorobenzene | 923.21 |

| Chloroform | 3748.49 |

| Cyclohexane | 553.37 |

| Cyclohexanone | 1476.44 |

| Cyclopentanone | 1365.62 |

| 1,2-Dichloroethane | 1015.43 |

| Dichloromethane | 2468.1 |

| Diethyl Ether | 804.99 |

| Dimethyl Carbonate | 132.36 |

| Dimethylformamide (DMF) | 633.34 |

| Dimethyl Sulfoxide (DMSO) | 438.02 |

| 1,4-Dioxane | 1513.72 |

| Ethanol | 1095.96 |

| 2-Ethoxyethanol | 329.39 |

| Ethyl Acetate | 604.97 |

| Ethylbenzene | 290.73 |

| Ethyl Formate | 591.03 |

| Ethylene Glycol | 88.65 |

| Formamide | 221.93 |

| Formic Acid | 174.59 |

| n-Heptane | 245.12 |

| n-Heptanol | 368.67 |

| n-Hexane | 282.24 |

| n-Hexanol | 864.17 |

| Isobutanol | 669.03 |

| Isobutyl Acetate | 285.64 |

| Isopentanol | 648.11 |

| Isopropyl Acetate | 370.69 |

| Isopropanol | 1095.65 |

| Methanol | 1191.95 |

| Methyl Acetate | 621.3 |

| Methyl Isobutyl Ketone (MIBK) | 381.32 |

| 2-Methoxyethanol | 634.82 |

| N-Methyl-2-pyrrolidone (NMP) | 779.9 |

| Methyl tert-Butyl Ether (MTBE) | 662.69 |

| n-Octane | 86.11 |

| n-Octanol | 401.89 |

| n-Pentanol | 468.34 |

| 2-Pentanone | 613.01 |

| n-Pentyl Acetate | 426.69 |

| n-Propanol | 885.75 |

| n-Propyl Acetate | 406.5 |

| Propionic Acid | 600.85 |

| Propylene Glycol | 170.63 |

| 2-Propoxyethanol | 736.24 |

| Tetrachloromethane | 634.7 |

| Tetrahydrofuran (THF) | 2079.79 |

| Toluene | 522.31 |

| Transcutol | 1099.98 |

| Water | 1.5 |

| o-Xylene | 303.72 |

| m-Xylene | 333.73 |

| p-Xylene | 396.14 |

Experimental Protocols for Solubility Determination

The isothermal shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[5] The following protocol is a generalized procedure for determining the solubility of this compound in an organic solvent.

Isothermal Shake-Flask Method

-

Preparation of Supersaturated Solution: An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed container, such as a glass vial or flask.[5] The container is then placed in a constant-temperature water bath or incubator and agitated using a shaker or magnetic stirrer.[6]

-

Equilibration: The mixture is agitated for a sufficient period to ensure that equilibrium between the dissolved and undissolved solute is reached.[6] This can take several hours to days, and preliminary experiments are often conducted to determine the necessary equilibration time.[5]

-

Phase Separation: Once equilibrium is achieved, the agitation is stopped, and the undissolved excess of this compound is allowed to settle.[5] The saturated solution is then carefully separated from the solid material. This can be accomplished by centrifugation followed by decantation of the supernatant or by filtering the solution through a syringe filter (e.g., 0.45 µm pore size).[7]

-

Concentration Analysis: The concentration of this compound in the clear, saturated solution is then determined using a suitable analytical technique. Common methods for the analysis of terpenes and terpenoids include Gas Chromatography-Mass Spectrometry (GC-MS) or Gas Chromatography with Flame Ionization Detection (GC-FID).[8][9] A calibration curve is prepared using standard solutions of this compound of known concentrations to quantify the amount in the saturated sample.

-

Data Reporting: The solubility is typically reported in units of mass per volume (e.g., g/L or mg/mL) or as a mole fraction at the specified temperature.

Visualizations

The following diagrams illustrate a relevant experimental workflow and a proposed mechanism of action for isomenthone.

References

- 1. ScenTree - Isomenthone (CAS N° 491-07-6) [scentree.co]

- 2. CAS 1196-31-2: (1R,4R)-Isomenthone | CymitQuimica [cymitquimica.com]

- 3. Menthone Exerts its Antimicrobial Activity Against Methicillin Resistant Staphylococcus aureus by Affecting Cell Membrane Properties and Lipid Profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scent.vn [scent.vn]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 7. enamine.net [enamine.net]

- 8. A High-Throughput Method for the Comprehensive Analysis of Terpenes and Terpenoids in Medicinal Cannabis Biomass - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Thermochemical Data of (-)-Isomenthone

This technical guide provides a comprehensive overview of the available thermochemical data for (-)-Isomenthone. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the physicochemical properties of this compound. This document summarizes the known quantitative data, outlines detailed experimental protocols for thermochemical analysis, and includes a visualization of the experimental workflow.

Introduction to this compound

This compound, a naturally occurring monoterpenoid and a diastereomer of menthone, is a constituent of various essential oils, notably those from plants of the Mentha genus.[1] It is recognized by its characteristic minty and green aroma.[2] Like other terpenoids, it is of interest in the fields of flavorings, fragrances, and potentially in pharmaceutical applications due to the biological activities of this class of compounds. A thorough understanding of its thermochemical properties is crucial for its application in various industrial and research settings, influencing aspects from product formulation and stability to its behavior in biological systems.

Quantitative Thermochemical and Physical Data

Table 1: Summary of Physical and Thermochemical Data for Isomenthone and Menthone

| Property | This compound | (-)-Menthone | Data Type |

| Molecular Formula | C₁₀H₁₈O[1] | C₁₀H₁₈O[2] | - |

| Molecular Weight | 154.25 g/mol [1] | 154.25 g/mol [2] | - |

| Melting Point | -35 °C[1] | -6 °C[2] | Experimental |

| Boiling Point | 208 °C[1] | 207 °C[2] | Experimental |

| Density | 0.992 g/cm³[1] | 0.895 g/cm³[2] | Experimental |

| Refractive Index (@ 20°C) | 1.450 - 1.455[1] | ~1.450[3] | Experimental |

| Flash Point | 85 °C[1] | 74 °C[3] | Experimental |

| Calculated Relative Zero-Point Corrected Energies of Conformers * | One stable conformer identified[4] | Three stable conformers identified[4] | Computational |

*Note: Computational studies on the conformational landscape of menthone and isomenthone have been performed, indicating differences in their conformational stability which will influence their overall thermodynamic properties. For isomenthone, only one conformation was experimentally observed under jet-cooled conditions, whereas menthone exhibited three.[4][5][6]

Experimental Protocols for Thermochemical Analysis

While specific experimental reports detailing the determination of thermochemical data for this compound are scarce, the following sections describe detailed, standard methodologies that are applicable for obtaining such data for volatile organic compounds like this compound.

The standard enthalpy of formation (ΔfH°) is a fundamental thermodynamic property. For organic compounds, it is typically determined indirectly from the experimentally measured enthalpy of combustion (ΔcH°) using a bomb calorimeter.[7]

Objective: To determine the standard enthalpy of combustion of liquid this compound and calculate its standard enthalpy of formation.

Materials:

-

High-purity this compound (>99%)

-

Oxygen bomb calorimeter (e.g., Parr 6200 Isoperibol Calorimeter)

-

Benzoic acid (certified standard for calibration)

-

Platinum crucible

-

Cotton fuse wire

-

High-pressure oxygen source (99.5% purity)

-

Digital thermometer with a resolution of ±0.001 °C

-

Analytical balance (±0.0001 g)

-

Deionized water

Procedure:

-

Calibration of the Calorimeter:

-

The energy equivalent (ε) of the calorimeter is determined by combusting a certified sample of benzoic acid.

-

A pellet of benzoic acid (approximately 1 g) is accurately weighed and placed in the platinum crucible.

-

A known length of cotton fuse wire is attached to the electrodes of the bomb head, with the wire in contact with the benzoic acid pellet.

-

1 mL of deionized water is added to the bomb to ensure saturation of the internal atmosphere with water vapor.

-

The bomb is sealed and purged with oxygen to remove atmospheric nitrogen, then filled with pure oxygen to a pressure of 30 atm.

-

The bomb is placed in the calorimeter bucket containing a known mass of water.

-

The system is allowed to reach thermal equilibrium, and the initial temperature is recorded for a period of 5 minutes.

-

The sample is ignited, and the temperature is recorded at regular intervals until a constant post-combustion temperature is reached.

-

The corrected temperature rise (ΔT) is determined, accounting for heat exchange with the surroundings.

-

The energy equivalent (ε) is calculated using the known energy of combustion of benzoic acid and the measured ΔT.

-

-

Combustion of this compound:

-

A sample of liquid this compound (approximately 0.5-0.8 g) is accurately weighed into the platinum crucible.

-

The procedure for calibration is repeated with the this compound sample.

-

The total energy change for the combustion is calculated (q_total = ε * ΔT).

-

Corrections are made for the energy released by the combustion of the fuse wire.

-

The standard internal energy of combustion (ΔcU°) is calculated from the corrected total energy change and the mass of the sample.

-

-

Calculation of Enthalpy of Formation:

-

The standard enthalpy of combustion (ΔcH°) is calculated from ΔcU° using the relationship ΔH = ΔU + Δn_gasRT, where Δn_gas is the change in the number of moles of gas in the combustion reaction.

-

The standard enthalpy of formation (ΔfH°) of this compound is then calculated using Hess's law, from the balanced chemical equation for its combustion and the known standard enthalpies of formation of CO₂ and H₂O.[8]

-

The enthalpy of vaporization (ΔvapH) is the energy required to transform a given quantity of a substance from a liquid into a gas at a given pressure. DSC is a common technique for its determination.[9][10]

Objective: To determine the enthalpy of vaporization of this compound.

Materials:

-

High-purity this compound (>99%)

-

Differential Scanning Calorimeter (DSC)

-

Aluminum DSC pans and lids (hermetic, with a pinhole)

-

Syringe for sample loading

-

High-purity nitrogen gas for purging

Procedure:

-

Instrument Calibration:

-

The DSC instrument is calibrated for temperature and enthalpy using certified standards (e.g., indium and zinc).

-

-

Sample Preparation:

-

A small amount of this compound (5-10 mg) is accurately weighed into an aluminum DSC pan.

-

The pan is hermetically sealed and a small pinhole is made in the lid to allow for the escape of vapor during heating.

-

-

DSC Measurement:

-

The sample pan and an empty reference pan are placed in the DSC cell.

-

The cell is purged with nitrogen gas at a constant flow rate (e.g., 50 mL/min).

-

A dynamic temperature program is applied, typically heating the sample at a constant rate (e.g., 10 °C/min) through its boiling point.

-

The heat flow to the sample is recorded as a function of temperature.

-

-

Data Analysis:

-

An endothermic peak will be observed on the DSC thermogram, corresponding to the vaporization of the sample.

-

The enthalpy of vaporization (ΔvapH) is determined by integrating the area of this peak. The result is typically expressed in J/g and can be converted to kJ/mol using the molecular weight of this compound.[11]

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive thermochemical characterization of this compound, from sample preparation to data analysis and final determination of key thermodynamic properties.

Caption: Workflow for the determination of thermochemical properties of this compound.

Conclusion

This technical guide has synthesized the available physical and thermochemical information for this compound. While direct experimental values for key thermochemical properties such as enthalpy of formation and entropy are currently lacking in the scientific literature, this document provides detailed, standard experimental protocols for their determination using combustion calorimetry and differential scanning calorimetry. The provided workflow diagram offers a clear visual guide for researchers aiming to perform a comprehensive thermochemical analysis of this and similar volatile natural products. The data and methodologies presented here are essential for the accurate modeling and application of this compound in scientific and industrial contexts.

References

- 1. ScenTree - Isomenthone (CAS N° 491-07-6) [scentree.co]

- 2. Menthone - Wikipedia [en.wikipedia.org]

- 3. (-)-Menthone 90 14073-97-3 [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. Exploring the conformational landscape of menthol, menthone, and isomenthone: a microwave study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. academic.oup.com [academic.oup.com]

- 8. Corrections to standard state in combustion calorimetry: an update and a web-based tool - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scribd.com [scribd.com]

- 10. calnesis.com [calnesis.com]

- 11. tsapps.nist.gov [tsapps.nist.gov]

Quantum Chemical Blueprint of (-)-Isomenthone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the quantum chemical properties of (-)-isomenthone, a naturally occurring monoterpene valued in the flavor, fragrance, and pharmaceutical industries for its characteristic minty aroma and potential biological activities.[1] A comprehensive understanding of its three-dimensional structure and electronic properties at the quantum level is crucial for elucidating its mechanism of action, predicting its interactions with biological targets, and designing novel derivatives with enhanced therapeutic potential. This document summarizes key findings from computational studies, presenting quantitative data, detailed methodologies, and visual representations of its conformational landscape.

Conformational Landscape and Energetics

This compound, a diastereomer of menthone, possesses two chiral centers, leading to a complex conformational space. Quantum chemical calculations have been instrumental in exploring this landscape to identify the most stable conformers and their relative energies. The cyclohexane (B81311) ring in isomenthone can adopt different chair and boat conformations, further influenced by the equatorial or axial positioning of the isopropyl and methyl substituents.[2][3]

Computational studies, particularly those employing Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), have provided significant insights.[2][3] These calculations have revealed that for this compound, the conformer with the methyl group in an equatorial position and the isopropyl group in an axial position (eq-ax) represents the global minimum on the potential energy surface.[2][3] This finding is corroborated by experimental data from broadband Fourier-transform microwave spectroscopy.[2][3][4]

The existence of multiple conformers with small energy differences highlights the flexibility of the molecule, a critical factor in its biological activity and receptor binding.[5]

Calculated Conformational Data

The following tables summarize the calculated relative energies, Boltzmann populations at room temperature, rotational constants, and dipole moments for the lowest energy conformers of this compound. These values were obtained using various levels of theory and basis sets, demonstrating the impact of computational methodology on the results.

Table 1: Calculated Relative Energies and Boltzmann Populations of this compound Conformers [3]

| Conformer | Level of Theory/Basis Set | Relative Energy (kJ/mol) | Boltzmann Population (%) |

| eq-ax A | B3LYP/aug-cc-pVTZ | 0.00 | 79.8 |

| B3LYP/6-311++G(d,p) | 0.00 | 78.1 | |

| MP2/6-311++G(d,p) | 0.00 | 83.3 | |

| ax-eq A | B3LYP/aug-cc-pVTZ | 4.02 | 12.3 |

| B3LYP/6-311++G(d,p) | 4.10 | 11.9 | |

| MP2/6-311++G(d,p) | 3.14 | 19.5 | |

| ax-eq B | B3LYP/aug-cc-pVTZ | 5.23 | 6.0 |

| B3LYP/6-311++G(d,p) | 5.31 | 5.6 | |

| MP2/6-311++G(d,p) | 5.40 | 5.2 |

Table 2: Calculated Rotational Constants of this compound Conformers (MHz) [3]

| Conformer | Level of Theory/Basis Set | A | B | C |

| eq-ax A | B3LYP/aug-cc-pVTZ | 1640.7 | 1005.4 | 828.1 |

| B3LYP/6-311++G(d,p) | 1656.9 | 1017.3 | 839.1 | |

| MP2/6-311++G(d,p) | 1668.5 | 1018.7 | 840.8 | |

| ax-eq A | B3LYP/aug-cc-pVTZ | 2157.0 | 818.1 | 711.6 |

| B3LYP/6-311++G(d,p) | 2182.0 | 827.8 | 721.4 | |

| MP2/6-311++G(d,p) | 2197.8 | 828.6 | 722.2 | |

| ax-eq B | B3LYP/aug-cc-pVTZ | 2154.5 | 819.3 | 711.7 |

| B3LYP/6-311++G(d,p) | 2179.3 | 828.9 | 721.4 | |

| MP2/6-311++G(d,p) | 2195.1 | 829.7 | 722.3 |

Table 3: Calculated Dipole Moments of this compound Conformers (Debye) [3]

| Conformer | Level of Theory/Basis Set | µa | µb | µc | µtotal |

| eq-ax A | B3LYP/aug-cc-pVTZ | 2.8 | 1.1 | 0.1 | 3.0 |

| B3LYP/6-311++G(d,p) | 2.8 | 1.1 | 0.1 | 3.0 | |

| MP2/6-311++G(d,p) | 2.9 | 1.1 | 0.1 | 3.1 | |

| ax-eq A | B3LYP/aug-cc-pVTZ | 2.9 | 0.7 | 0.1 | 3.0 |

| B3LYP/6-311++G(d,p) | 3.0 | 0.7 | 0.1 | 3.1 | |

| MP2/6-311++G(d,p) | 3.0 | 0.7 | 0.1 | 3.1 | |

| ax-eq B | B3LYP/aug-cc-pVTZ | 2.9 | 0.7 | 0.1 | 3.0 |

| B3LYP/6-311++G(d,p) | 3.0 | 0.7 | 0.1 | 3.1 | |

| MP2/6-311++G(d,p) | 3.0 | 0.7 | 0.1 | 3.1 |

Computational Methodology

The quantum chemical calculations summarized above were performed to explore the conformational space of this compound and determine the geometric and electronic properties of its stable conformers. The general workflow for such a computational investigation is outlined below.

Experimental Protocol: Conformational Search and Optimization

-

Initial Structure Generation: The starting 3D structure of this compound is generated. For a comprehensive conformational search, multiple initial structures are considered, including different chair and boat forms of the cyclohexane ring and various orientations of the methyl and isopropyl substituents (e.g., equatorial-axial, axial-equatorial, and diequatorial).[2][3]

-

Potential Energy Surface Scan: A relaxed potential energy surface scan is performed to identify low-energy regions. This typically involves systematically rotating key dihedral angles, such as the one defining the orientation of the isopropyl group, while allowing the rest of the molecule to relax at a lower level of theory (e.g., B3LYP/3-21G) to reduce computational cost.[2]

-

Geometry Optimization: The minimum energy structures identified from the potential energy surface scan are then subjected to full geometry optimization at a higher level of theory. Common choices include DFT methods like B3LYP with larger basis sets (e.g., 6-311++G(d,p) or aug-cc-pVTZ) and ab initio methods like MP2.[2][3] This step refines the molecular geometry to a stationary point on the potential energy surface.

-

Frequency Calculation: To confirm that the optimized geometries correspond to true energy minima, vibrational frequency calculations are performed at the same level of theory as the optimization. The absence of imaginary frequencies confirms a stable conformer. These calculations also provide the zero-point vibrational energy (ZPVE), which is used to correct the total electronic energies.[2][3]

-

Property Calculations: Once the stable conformers are identified and their geometries are optimized, various molecular properties are calculated. These include rotational constants, dipole moments, and energies for determining Boltzmann populations.

References

- 1. Cas 491-07-6,ISOMENTHONE | lookchem [lookchem.com]

- 2. Exploring the conformational landscape of menthol, menthone, and isomenthone: a microwave study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Exploring the conformational landscape of menthol, menthone, and isomenthone: a microwave study [frontiersin.org]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. DSpace [repository.tcu.edu]

The Emergence of a Stereoisomer: A Historical and Technical Guide to the Discovery of (-)-Isomenthone

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the historical context surrounding the discovery and characterization of (-)-isomenthone, a significant stereoisomer in the realm of monoterpenoid chemistry. We will explore the key scientific contributions, the evolution of experimental techniques, and the fundamental concepts that led to the understanding of its unique stereochemistry.

The story of this compound is intrinsically linked to the broader study of menthone and its isomers, compounds that have long been of interest for their characteristic minty aroma and presence in essential oils. The late 19th and early 20th centuries marked a pivotal period in organic chemistry, where the concepts of stereoisomerism were being established, and the separation and characterization of closely related natural products presented a significant scientific challenge.

Early Investigations into the Menthone Family

The journey to understanding this compound began with the initial studies of menthone itself. In 1881, Moriya first described menthone, which was later synthesized through the oxidation of menthol (B31143). A significant breakthrough came in 1889 when Ernst Beckmann, while investigating the behavior of menthone in concentrated sulfuric acid, observed the formation of a new ketonic substance with an equal but opposite optical rotation. This discovery was a crucial step in recognizing the existence of menthone isomers and their interconversion.

The early 20th century saw a more systematic investigation into the various stereoisomers of menthone and their corresponding alcohols, the menthols. A series of papers titled "Researches in the Menthone Series" by John Read and his collaborators, including W. J. Grubb and A. M. R. Cook, published in the Journal of the Chemical Society, laid the groundwork for the isolation and characterization of these compounds. Their meticulous work on the separation and identification of the different stereoisomers was instrumental in defining the stereochemistry of the menthone family.

The Biosynthetic Pathway: A Natural Precursor

The natural origin of this compound and its isomers is found in the biosynthetic pathways of various mint species (Mentha). Pulegone (B1678340), another monoterpene, serves as a key intermediate. The reduction of pulegone leads to the formation of both menthone and isomenthone, which are then further reduced to the corresponding menthol isomers. This biosynthetic route highlights the close chemical relationship between these compounds and provided early chemists with natural sources for their investigations.

The Concept of Interconversion: A Dynamic Equilibrium

A crucial concept in understanding the chemistry of menthone and isomenthone is their ability to interconvert. This reversible epimerization occurs through an enol intermediate, particularly under acidic or basic conditions. This dynamic equilibrium, which favors the more stable trans-isomer (menthone), presented a significant challenge to early researchers attempting to isolate pure isomers. For instance, the epimerization of (-)-menthone (B42992) leads to the formation of (+)-isomenthone.

Historical Experimental Protocols

Isolation from Natural Sources (Essential Oils)

-

Methodology: The primary source of menthone isomers was essential oils from plants like peppermint. The initial step involved the extraction of the essential oil, typically through steam distillation. This was followed by fractional distillation of the oil to separate components based on their boiling points. However, due to the close boiling points of the isomers, this method alone was often insufficient to achieve complete separation.

-

Key Challenge: The co-distillation of multiple isomers and the tendency for interconversion during heating.

Chemical Synthesis and Derivatization

-

Oxidation of Menthol: A common synthetic route to menthone involved the oxidation of menthol, which could be more readily isolated in a pure form. Early methods employed oxidizing agents like chromic acid. The stereochemistry of the starting menthol would influence the resulting menthone isomer.

-

Formation of Derivatives: To separate the isomers, chemists of the era often converted the ketones into crystalline derivatives, such as oximes or semicarbazones. These derivatives often had different crystallization properties, allowing for separation through fractional crystallization. Once a pure derivative was obtained, the original ketone could be regenerated.

Characterization Techniques

-

Polarimetry: The measurement of optical rotation was a critical tool for distinguishing between the different stereoisomers. Each isomer rotates plane-polarized light in a specific direction and to a specific degree, providing a key physical constant for identification.

-

Melting and Boiling Point Determination: These classical physical constants were used to assess the purity of the isolated compounds and their derivatives.

Quantitative Data from Early Studies

The following table summarizes the physical properties of menthone and isomenthone as reported in historical and modern literature. It is important to note that early measurements may have been subject to greater uncertainty due to the limitations of the available instrumentation.

| Compound | Stereoisomer | Optical Rotation (α)D | Boiling Point (°C) |

| Menthone | (-)-Menthone | -29.9° | 207 |

| (+)-Menthone | +29.8° | 207 | |

| Isomenthone | This compound | -92.6° | 212 |

| (+)-Isomenthone | +92.5° | 212 |

Note: The values presented are representative and may vary slightly depending on the source and experimental conditions.

The Significance of the Discovery